molecular formula C18H14IN3O2S B251605 N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

Cat. No. B251605
M. Wt: 463.3 g/mol
InChI Key: QWRGMKSOLXYAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as ML239, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide works by binding to specific proteins or enzymes in the body, which can lead to changes in cellular processes. For example, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide binds to the androgen receptor in prostate cancer cells, which prevents the receptor from activating genes that promote cancer cell growth. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to activate the Nrf2 pathway, which leads to increased production of antioxidants that can protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific research area. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of prostate cancer cells and reduce tumor size in mice. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in mice. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to reduce inflammation and improve survival in mice with sepsis.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments is its specificity for certain proteins or enzymes, which can lead to more targeted results. However, one limitation is that N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide may have off-target effects on other proteins or enzymes, which can complicate data interpretation.

Future Directions

There are several potential future directions for N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide research. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to inhibit the growth of other types of cancer cells. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to protect neurons from other types of stress. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide could be studied for its potential to reduce inflammation in other types of diseases. Additionally, further studies could be conducted to investigate the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in animal models and human clinical trials.
In conclusion, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, and has potential for future research in cancer, neurodegenerative diseases, and inflammation. While there are limitations to using N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments, it remains a promising compound for further investigation.

Synthesis Methods

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide can be synthesized through a multi-step process that involves the coupling of 5-iodo-2-pyridyl isothiocyanate with 3-methoxynaphthalene-2-carboxylic acid, followed by the addition of an amine to form the carbamate linkage.

Scientific Research Applications

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the growth of prostate cancer cells by targeting the androgen receptor. In neurodegenerative disease research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential to protect neurons from oxidative stress. In inflammation research, N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C18H14IN3O2S

Molecular Weight

463.3 g/mol

IUPAC Name

N-[(5-iodopyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14IN3O2S/c1-24-15-9-12-5-3-2-4-11(12)8-14(15)17(23)22-18(25)21-16-7-6-13(19)10-20-16/h2-10H,1H3,(H2,20,21,22,23,25)

InChI Key

QWRGMKSOLXYAFO-UHFFFAOYSA-N

SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=NC=C(C=C3)I

Origin of Product

United States

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